![molecular formula C20H24N6OS B7173666 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B7173666.png)
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed via the reaction of hydrazines with 1,3-diketones.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Coupling Reactions: The final compound is obtained by coupling the thiazole, pyrazole, and piperidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with thiazole and pyrazole derivatives.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide can be compared with other compounds containing thiazole, pyrazole, and piperidine rings:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.
Piperidine Derivatives: Compounds like piperidine itself and risperidone are known for their use in pharmaceuticals as intermediates and antipsychotic agents.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-15-23-19(14-28-15)12-25-8-4-17(5-9-25)20(27)24-18-10-22-26(13-18)11-16-2-6-21-7-3-16/h2-3,6-7,10,13-14,17H,4-5,8-9,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTUTAWUIFXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)C(=O)NC3=CN(N=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
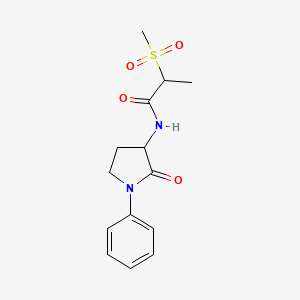
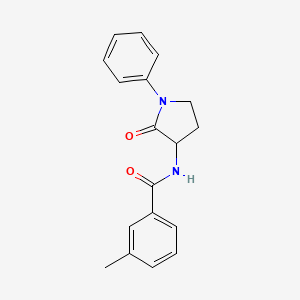
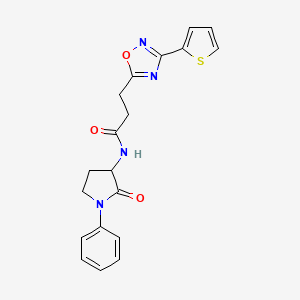
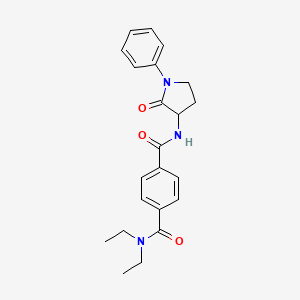
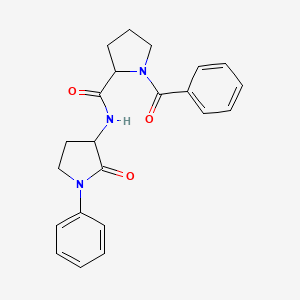
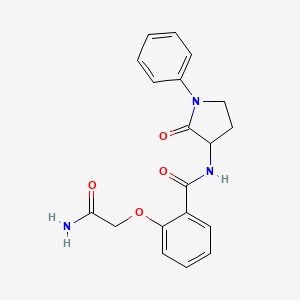
![N-ethyl-4-[3-(1,3-thiazol-2-yl)propanoyl]piperazine-1-carboxamide](/img/structure/B7173631.png)
![N-ethyl-4-[1-[(4-methoxyphenyl)methyl]pyrazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B7173633.png)
![N-ethyl-4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B7173637.png)
![N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide](/img/structure/B7173648.png)
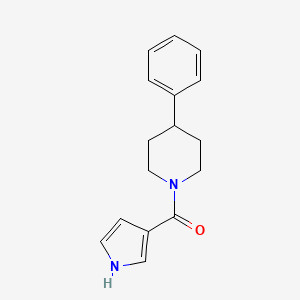
![N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B7173659.png)
![N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7173676.png)
![4-[(carbamoylamino)methyl]-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide](/img/structure/B7173682.png)
